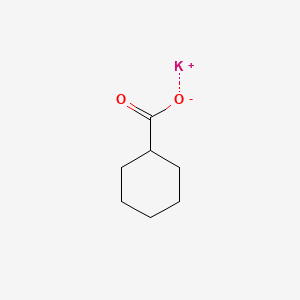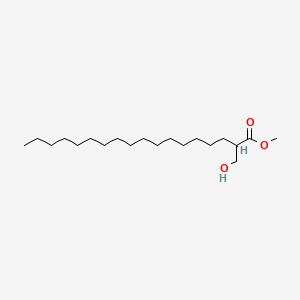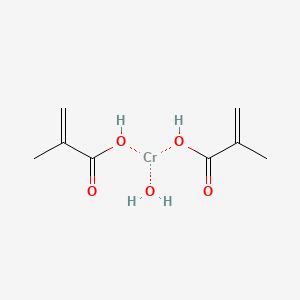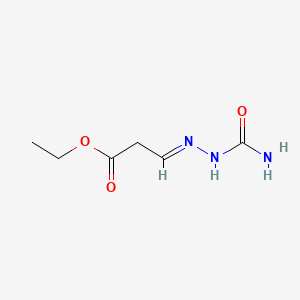
Ethyl 3-((aminocarbonyl)hydrazono)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((aminocarbonyl)hydrazono)propionate is an organic compound with the molecular formula C6H11N3O3. It is a derivative of propionic acid and is known for its unique chemical structure, which includes an ethyl ester group and a hydrazono functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-((aminocarbonyl)hydrazono)propionate can be synthesized through a series of chemical reactions involving the condensation of ethyl propionate with hydrazine derivatives. The typical synthetic route involves the reaction of ethyl propionate with hydrazine hydrate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((aminocarbonyl)hydrazono)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones and esters.
Scientific Research Applications
Ethyl 3-((aminocarbonyl)hydrazono)propionate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 3-((aminocarbonyl)hydrazono)propionate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The hydrazono group is particularly important in its binding affinity to target proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl propionate: A simpler ester of propionic acid, used as a flavoring agent and in organic synthesis.
Methyl propionate: Another ester of propionic acid, with similar uses as ethyl propionate.
Uniqueness
Ethyl 3-((aminocarbonyl)hydrazono)propionate is unique due to its hydrazono functional group, which imparts distinct chemical reactivity and biological activity compared to simpler esters like ethyl propionate and methyl propionate. This uniqueness makes it valuable in specialized applications where specific interactions with biological targets are required .
Properties
CAS No. |
54977-77-4 |
|---|---|
Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
ethyl (3E)-3-(carbamoylhydrazinylidene)propanoate |
InChI |
InChI=1S/C6H11N3O3/c1-2-12-5(10)3-4-8-9-6(7)11/h4H,2-3H2,1H3,(H3,7,9,11)/b8-4+ |
InChI Key |
FJDSLLZMUFNXHB-XBXARRHUSA-N |
Isomeric SMILES |
CCOC(=O)C/C=N/NC(=O)N |
Canonical SMILES |
CCOC(=O)CC=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




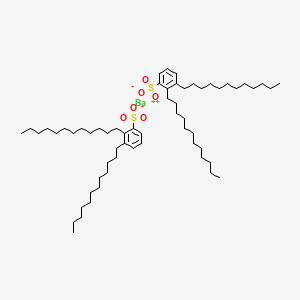

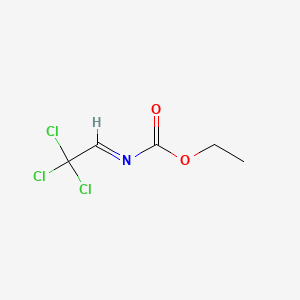


![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
